An In-depth Technical Guide to 2,5-Dichlorobenzooxazole: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to 2,5-Dichlorobenzooxazole: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies of 2,5-Dichlorobenzooxazole. This heterocyclic compound serves as a crucial building block in the development of various biologically active agents. All quantitative data is presented in clear, tabular formats, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz illustrate key processes.
Chemical and Physical Properties
2,5-Dichlorobenzooxazole is a halogenated heterocyclic organic compound.[1] At room temperature, it presents as a white to off-white crystalline solid with a faint, characteristic odor.[1][2] The compound demonstrates limited solubility in water but is more soluble in common organic solvents such as ethanol, acetone, and dimethylformamide.[1] Its stability is moderate under standard atmospheric conditions.[1]
Table 1: Physicochemical Properties of 2,5-Dichlorobenzooxazole
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₂NO | [2][3][4][5][6] |
| Molecular Weight | 188.01 g/mol | [2][4][6] |
| Appearance | White to off-white solid | [1][2] |
| Melting Point | 108-111 °C | [2] |
| Boiling Point | 233 °C (decomposition) | [2] |
| pKa | -1.40 ± 0.10 (Predicted) | [1] |
| CAS Number | 3621-81-6 | [1][4] |
Chemical Structure
The molecular structure of 2,5-Dichlorobenzooxazole consists of a benzene ring fused to an oxazole ring, with chlorine substituents at the 2- and 5-positions.[1] This substitution pattern is crucial for its reactivity and utility in synthetic chemistry.[1]
Table 2: Structural Identifiers for 2,5-Dichlorobenzooxazole
| Identifier | String | Source |
| IUPAC Name | 2,5-dichloro-1,3-benzoxazole | [4] |
| SMILES | c1cc2c(cc1Cl)nc(Cl)o2 | [3][4][5] |
| InChI | InChI=1S/C7H3Cl2NO/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H | [3][4] |
Synthesis of 2,5-Dichlorobenzooxazole
The synthesis of 2,5-Dichlorobenzooxazole is typically achieved through the cyclization of dichlorinated aromatic precursors.[1] A common laboratory-scale synthesis involves the reaction of 5-chloro-2-mercaptobenzoxazole with thionyl chloride.[7][8]
Experimental Protocol: Synthesis from 5-chloro-2-mercaptobenzoxazole
This protocol is adapted from patent literature and provides a general procedure for the synthesis of 2,5-Dichlorobenzooxazole.[7][8]
Materials:
-
5-chloro-2-mercaptobenzoxazole (540 g, 2.903 mol)
-
Dichloromethane (5 L)
-
Thionyl chloride (885 g, 7.5 mol)
-
N,N-dimethylformamide (270 ml)
-
Ice water (4 L)
-
Sodium bicarbonate
-
n-hexane (4 L)
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 5-chloro-2-mercaptobenzoxazole in dichloromethane is prepared in a suitable reaction vessel.
-
The solution is cooled to 5-10°C.
-
Thionyl chloride and N,N-dimethylformamide are added drop-wise to the cooled solution.
-
The reaction mixture is stirred at this temperature until a clear solution is formed.
-
Stirring is continued for an additional 4 hours at room temperature.
-
Upon completion, the reaction solution is slowly poured into ice water.
-
The mixture is neutralized to a pH of 7 with sodium bicarbonate.
-
The aqueous phase is extracted twice with dichloromethane (2.5 L each).
-
The combined organic layers are washed with saturated brine and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is washed with n-hexane at -20°C, filtered, and dried to afford 2,5-Dichlorobenzooxazole.
This procedure is reported to yield approximately 496.8 g (91.0%) of 2,5-Dichlorobenzooxazole as a yellow liquid.[7][8]
Role in Drug Development
2,5-Dichlorobenzooxazole is a valuable scaffold in medicinal chemistry, serving as a starting material for the synthesis of a wide range of biologically active molecules.[1][2] The benzoxazole core is a privileged structure found in numerous compounds with diverse pharmacological activities, including antifungal, antibacterial, and anticancer properties.[1][9] The chlorine substituents at the 2- and 5-positions provide reactive sites for further chemical modifications, allowing for the generation of libraries of derivatives for structure-activity relationship (SAR) studies.
Safety and Handling
2,5-Dichlorobenzooxazole is considered a moderately hazardous chemical.[1] It may cause irritation to the skin and eyes.[1] Inhalation or skin contact can lead to irritation of the respiratory tract and dermatological sensitization.[1] It is recommended to handle this compound in a well-ventilated area or a fume hood, using appropriate personal protective equipment, including gloves and safety glasses.[1] Storage should be in a cool, dry environment in tightly sealed containers, away from strong bases and reducing agents.[1]
References
- 1. guidechem.com [guidechem.com]
- 2. chembk.com [chembk.com]
- 3. CAS 3621-81-6: 2,5-Dichlorobenzooxazole | CymitQuimica [cymitquimica.com]
- 4. 2,5-Dichlorobenzooxazole | C7H3Cl2NO | CID 10397578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,5-dichlorobenzooxazole (3621-81-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. scbt.com [scbt.com]
- 7. 2,5-Dichlorobenzooxazole synthesis - chemicalbook [chemicalbook.com]
- 8. 2,5-Dichlorobenzooxazole | 3621-81-6 [chemicalbook.com]
- 9. jocpr.com [jocpr.com]
